(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Catalog No.
S3083987
CAS No.
1055943-40-2
M.F
C6H11Cl2NO
M. Wt
184.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochl...

CAS Number

1055943-40-2

Product Name

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N

SMILES

CN(C)CC=CC(=O)Cl.Cl

solubility

not available

Medicinal Chemistry and Drug Discovery

Field:

Medicinal chemistry and drug discovery.

Summary:

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride: has been investigated as a potential building block for synthesizing novel bioactive heterocyclic compounds. Researchers have explored its reactivity and utility in designing new therapeutic agents.

Methods and Experimental Procedures:

The synthesis of this compound typically involves chloromethylation of 2-(dimethylamino)ethanol in the presence of potassium carbonate. The resulting quaternary ammonium salt undergoes intramolecular rearrangement to form N,N-dimethyloxazolidinium chloride . The detailed synthetic procedure includes:

Results and Outcomes:

The successful synthesis of N,N-dimethyloxazolidinium chloride provides access to a new class of biologically active heterocyclic compounds. These derivatives exhibit potential for use in drug development, particularly in the search for novel therapeutic agents .

Organic Synthesis and Chemical Reactivity

Field:

Organic synthesis and chemical reactivity.

Summary:

Researchers have explored the chemical reactivity of N,N-dimethyl enaminones, including (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, as synthons for various heterocycles. These compounds serve as versatile building blocks for the construction of acyclic, carbocyclic, and fused heterocyclic derivatives.

Methods and Experimental Procedures:

The utility of N,N-dimethyl enaminones involves their reaction with other reagents to form diverse heterocyclic structures. For example, the reaction of dimethyl trans-but-2-enoylphosphonate with trimethyl phosphite yields the corresponding ester . The detailed procedure includes:

Results and Outcomes:

The successful synthesis of heterocyclic derivatives using N,N-dimethyl enaminones demonstrates their versatility as synthons. These compounds can be tailored for specific applications in organic synthesis and chemical reactivity .

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is a synthetic organic compound characterized by the presence of a dimethylamino group, a but-2-enoyl moiety, and a chloride functional group. This compound features a double bond between the second and third carbon atoms in the butenoyl chain, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The hydrochloride form indicates that the compound exists as a salt, which can enhance its solubility and stability in various solvents.

There is no known mechanism of action for (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride as its biological activity or role in any system remains unexplored.

  • Corrosive: The presence of an acyl chloride group (C=O-Cl) suggests the compound might be corrosive and can cause skin and eye irritation or burns [].
  • Reactive: The enone system and the presence of a chloride group indicate the molecule might be reactive and could react exothermically with water or other protic solvents.

The reactivity of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is primarily attributed to its electrophilic nature due to the presence of the acyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Addition Reactions: The double bond in the butenoyl moiety can participate in addition reactions with various nucleophiles, potentially leading to more complex molecules.
  • Hydrolysis: In the presence of water, (E)-4-(dimethylamino)but-2-enoyl chloride can hydrolyze to form (E)-4-(dimethylamino)but-2-enoic acid and hydrochloric acid.

  • Antimicrobial Activity: Many nitrogen-containing compounds have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects: Some derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

In silico predictions using structure-activity relationship models may provide insights into its potential biological activities .

Synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves several steps:

  • Formation of Butenoyl Chloride: Starting from butyric acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield butenoyl chloride.
  • Dimethylamino Group Introduction: The introduction of the dimethylamino group can be achieved through nucleophilic substitution where dimethylamine reacts with butenoyl chloride.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base form with hydrochloric acid to obtain the hydrochloride salt.

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has potential applications in:

  • Pharmaceutical Industry: As an intermediate for synthesizing bioactive compounds or pharmaceuticals.
  • Organic Synthesis: Utilized in the preparation of various chemical derivatives through nucleophilic substitution and addition reactions.
  • Research: Used in studies related to structure-activity relationships and drug design.

Interaction studies involving (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways could reveal its therapeutic potential.

In silico modeling techniques such as molecular docking can predict interactions with biological macromolecules .

Several compounds share structural similarities with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutyric AcidContains an amino group instead of dimethylaminoNeurotransmitter properties
Dimethylaminopropionyl ChlorideSimilar acyl chloride structurePotential use as a local anesthetic
3-(Dimethylamino)propanoic AcidContains a propanoic acid backboneExhibits neuroprotective effects

The uniqueness of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride lies in its specific combination of structural features that may confer distinct biological activities compared to these similar compounds. Its dual functionality as an electrophile and potential bioactive agent makes it a candidate for further exploration in medicinal chemistry and synthetic applications.

The primary synthetic route for (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves the chlorination of (E)-4-(dimethylamino)but-2-enoic acid. This process typically employs chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride intermediate.

Chlorination Mechanism

The reaction mechanism follows a nucleophilic acyl substitution pathway. The carboxylic acid reacts with the chlorinating agent to form a mixed anhydride intermediate, which subsequently undergoes chloride displacement to yield the acyl chloride. For example, using thionyl chloride:

$$
\text{(E)-4-(Dimethylamino)but-2-enoic acid} + \text{SOCl}2 \rightarrow \text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{SO}2 + \text{HCl}
$$

The hydrochloride salt is subsequently obtained by treating the acyl chloride with hydrochloric acid.

Key Reaction Parameters

  • Temperature: Reactions are conducted at reflux (60–80°C) for thionyl chloride or at room temperature for oxalyl chloride.
  • Solvent: Anhydrous dichloromethane or toluene is preferred to maintain moisture-free conditions.
  • Stoichiometry: A 1:1.2 molar ratio of acid to chlorinating agent ensures complete conversion.

The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride primarily involves the conversion of 4-(dimethylamino)but-2-enoic acid or its salts into the corresponding acid chloride, followed by isolation as the hydrochloride salt. Key methods include reactions with chlorinating agents such as thionyl chloride, oxalyl chloride, and phosphorous trichloride, often optimized with catalysts or specific reaction conditions.

Acid Chloride Formation via Thionyl Chloride

Thionyl chloride (SOCl₂) is the most widely used reagent for converting carboxylic acids to acid chlorides due to its high efficiency and generation of gaseous byproducts (SO₂ and HCl), which simplify purification. For (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, the reaction proceeds as follows:

$$
\text{(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride} + \text{SOCl}2 \rightarrow \text{(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or toluene
  • Temperature: Reflux (40–80°C)
  • Catalyst: Triethylamine (NEt₃) or dimethylformamide (DMF) to absorb HCl and drive the reaction forward [3].
  • Stoichiometry: 1.5–2.0 equivalents of SOCl₂ per equivalent of carboxylic acid [3].

Industrial Considerations:

  • Byproduct Management: SO₂ and HCl are neutralized using scrubbers.
  • Yield: >90% under optimized conditions [3].

Alternative Chlorinating Agents

Oxalyl Chloride

Oxalyl chloride ((COCl)₂) offers milder conditions and is preferred for acid-sensitive substrates. The reaction mechanism involves intermediate formation of a mixed anhydride:

$$
\text{(E)-4-(Dimethylamino)but-2-enoic acid} + (\text{COCl})2 \rightarrow \text{Intermediate} \rightarrow \text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{CO}2 \uparrow + \text{CO} \uparrow
$$

Advantages:

  • Lower reaction temperatures (0–25°C).
  • Reduced side reactions due to gaseous byproducts (CO₂, CO) .

Limitations:

  • Higher cost compared to SOCl₂.

Phosphorous Trichloride (PCl₃)

Phosphorous trichloride is less common but effective for bulk production:

$$
3 \text{(E)-4-(Dimethylamino)but-2-enoic acid} + \text{PCl}3 \rightarrow 3 \text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{H}3\text{PO}_3
$$

Conditions:

  • Solvent: Reagent acts as both reactant and solvent.
  • Temperature: 60–100°C.

Challenges:

  • Requires post-reaction neutralization of phosphorous acids [3].

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness, safety, and yield. Continuous flow reactors are employed to manage exothermic reactions and improve heat dissipation. Key parameters include:

ParameterOptimization Strategy
Reagent Feed RateControlled addition of SOCl₂ to prevent thermal runaway.
Catalyst Loading0.1–1.0 mol% DMF or NEt₃ to enhance reaction rate [3].
PurificationCrystallization from anhydrous ether or hexane to isolate the hydrochloride salt .

Case Study: A patent-pending method utilizes thionyl chloride with glycine or taurine derivatives as catalysts, achieving 95% purity and 88% yield at 50°C [3].

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent significantly impacts reaction efficiency and scalability:

AgentConditionsByproductsYield (%)Cost (Relative)
Thionyl ChlorideReflux, anhydrousSO₂, HCl90–95Low
Oxalyl Chloride0–25°C, anhydrousCO₂, CO85–90High
PCl₃60–100°CH₃PO₃75–80Moderate

Key Insight: Thionyl chloride remains the optimal choice for industrial applications due to its balance of cost and efficiency [3].

Mechanistic Insights

The chlorination mechanism involves nucleophilic acyl substitution. The carboxylic acid’s hydroxyl group is protonated, followed by attack of the chlorinating agent to form a tetrahedral intermediate. Subsequent collapse releases the acid chloride and byproducts. The dimethylamino group’s electron-donating effect stabilizes the intermediate, enhancing reaction kinetics .

Challenges and Solutions

  • Moisture Sensitivity: The product hydrolyzes rapidly in aqueous environments. Solutions include anhydrous workup and immediate use in downstream reactions .
  • Corrosivity: Use of glass-lined reactors or Hastelloy equipment mitigates material degradation [3].

Synthetic Route Selection

The industrial synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride primarily employs acid chloride formation through the reaction of the corresponding carboxylic acid with chlorinating agents . The most viable synthetic approaches include:

Thionyl Chloride Method: This established route involves the reaction of (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride in anhydrous conditions . The reaction typically proceeds at temperatures between 0-25°C with reaction times of 180-360 minutes, achieving yields of 85-95% [3] [4].

Oxalyl Chloride Method: This alternative approach utilizes oxalyl chloride as the chlorinating agent, offering faster reaction times of 60-180 minutes while maintaining yields of 90-95% [5] [6]. The reaction is conducted under similar temperature conditions but demonstrates improved selectivity and reduced byproduct formation [7] [8].

Continuous Flow Processing: Recent advances have introduced continuous flow methodologies that achieve near-complete conversion within 1-3 minutes at temperatures of 20-30°C [5] [6]. This approach eliminates solvent requirements and achieves yields of 95-98% [8].

Critical Process Parameters

Temperature Control: Maintaining precise temperature control is paramount for industrial scale synthesis. Laboratory-scale operations typically maintain ±1°C precision, while industrial scale processes must accommodate ±2°C variations due to heat transfer limitations [9] [10]. The optimal temperature range for most synthetic routes lies between 0-30°C to minimize side reactions and decomposition [11] [12].

Pressure Management: Industrial processes require careful pressure control, particularly for continuous flow systems where pressure drops across equipment can affect reaction efficiency [13] [14]. Industrial operations typically maintain pressure control within ±0.2 bar compared to ±0.1 bar in laboratory settings [15] [16].

Residence Time Optimization: The transition from laboratory to industrial scale necessitates longer residence times, typically 10-30 minutes compared to 1-5 minutes at laboratory scale [10] [17]. This extended timeframe accounts for mass transfer limitations and ensures complete conversion [18] [19].

Catalyst and Reagent Optimization

Catalyst Selection and Loading

Dimethylformamide (DMF) Catalysis: Most industrial processes employ DMF as a catalyst in concentrations of 1-5 mol% compared to 5-10 mol% used in laboratory synthesis [7] [20]. This reduction in catalyst loading provides significant cost savings while maintaining reaction efficiency [21] [22].

Catalyst Optimization Strategies: Industrial catalyst optimization focuses on maintaining high activity levels, selectivity, and stability under operational conditions [21] [23]. The efficiency of catalyst systems is measured by their ability to facilitate desired chemical reactions while maximizing output and minimizing waste [24] [25].

Reagent Stoichiometry and Purity

Stoichiometric Optimization: Industrial processes typically employ near-equimolar amounts of reactants to minimize waste and reduce production costs [5] [6]. This approach contrasts with laboratory procedures that often use reagent excesses to drive reactions to completion [3] [4].

Reagent Quality Control: Industrial synthesis requires stringent quality control measures for starting materials and reagents to ensure consistent product quality and yield [26] [27]. This includes monitoring impurity levels and water content, which can significantly impact reaction outcomes [28] [29].

Process Intensification and Technology Integration

Continuous Flow Processing

Advantages of Continuous Flow: Continuous flow processing offers superior control over reaction parameters, enhanced safety profiles, and seamless scalability [5] [6]. The confined reaction environment enables precise temperature control and rapid heat transfer, making it particularly suitable for exothermic reactions [8] [18].

Process Analytical Technology (PAT): Modern industrial processes integrate real-time monitoring systems including near-infrared spectroscopy, Raman spectroscopy, and high-performance liquid chromatography to ensure consistent product quality [30] [31]. These systems enable immediate process adjustments and quality control [32] [17].

Reactor Design and Configuration

Reactor Selection: Industrial processes must choose between batch and continuous reactor configurations based on production requirements, flexibility needs, and economic considerations [15] [16]. Continuous reactors typically offer higher productivity and efficiency for large-scale production [18] [19].

Heat Transfer Considerations: Industrial scale reactors must address heat transfer limitations through appropriate reactor design, including adequate heat exchange surfaces and temperature control systems [33] [34]. The surface area-to-volume ratio decreases with scale, requiring enhanced heat transfer mechanisms [9] [10].

Quality Control and Process Monitoring

Real-Time Process Analytics

Multi-Modal Monitoring: Industrial processes employ multiple analytical techniques simultaneously to provide comprehensive process monitoring [30] [31]. This includes integration of spectroscopic methods with chromatographic analysis for complete reaction mixture characterization [32] [17].

Data-Driven Process Control: Advanced data processing techniques, including machine learning algorithms and statistical process control, enable predictive process management and optimization [35] [32]. These systems can identify process deviations before they impact product quality [28] [29].

Quality Assurance Protocols

Statistical Process Control: Industrial processes implement statistical methods to monitor process stability and product consistency [10] [17]. This includes control charts, process capability studies, and correlation analyses to ensure optimal performance [9] [25].

Regulatory Compliance: Pharmaceutical manufacturing requires adherence to Good Manufacturing Practice (GMP) guidelines and regulatory standards [26] [27]. This includes comprehensive documentation, validation protocols, and quality assurance procedures [36] [37].

Economic and Environmental Considerations

Cost Optimization Strategies

Process Economics: Industrial process design must balance capital investment with operational costs to achieve optimal economic performance [38] [39]. This includes considerations of equipment costs, utility consumption, and waste disposal expenses [26] [40].

Energy Efficiency: Continuous processes typically demonstrate superior energy efficiency compared to batch operations due to steady-state operation and reduced heating/cooling cycles [15] [16]. This translates to significant cost savings in large-scale production [41] [42].

Environmental Impact Mitigation

Waste Minimization: Industrial processes prioritize waste reduction through process intensification, solvent recycling, and byproduct utilization [43] [44]. Continuous flow processes particularly excel in waste minimization due to precise stoichiometric control [5] [6].

Green Chemistry Principles: Modern industrial synthesis incorporates green chemistry principles, including atom economy, renewable feedstocks, and environmentally benign solvents [45] [43]. This approach reduces environmental impact while improving process sustainability [44] [46].

Dates

Last modified: 04-14-2024

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